2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its structural resemblance to purines and diverse pharmacological applications, including antitumor and kinase-inhibitory activities . The molecule features a 3-chlorophenyl group at the pyrazolo[3,4-d]pyrimidine core, a thioether linkage to an acetamide moiety, and a 2,4-dimethoxyphenyl substituent. These functional groups likely modulate solubility, metabolic stability, and target binding efficiency.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S/c1-29-15-6-7-17(18(9-15)30-2)26-19(28)11-31-21-16-10-25-27(20(16)23-12-24-21)14-5-3-4-13(22)8-14/h3-10,12H,11H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOAUXXALKYSRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a novel derivative within the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its interactions with various biological targets.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases, particularly those involved in cancer proliferation. Pyrazolo[3,4-d]pyrimidines have been shown to exhibit significant affinity for adenosine receptors and various kinases such as CDK2 and p70S6K, which play crucial roles in cell cycle regulation and signaling pathways related to cancer progression .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has demonstrated promising results in inhibiting the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 26 | Induction of apoptosis |
| HCT116 | 0.39 | CDK2 inhibition |
| MCF-7 | 0.46 | Aurora-A kinase inhibition |
These results indicate that the compound effectively induces cytotoxicity through multiple mechanisms, including apoptosis and cell cycle arrest .
Kinase Inhibition
The compound has been identified as a potent inhibitor of several kinases:
- CDK2 : Critical for cell cycle progression; inhibition leads to cell cycle arrest.
- p70S6K : Involved in protein synthesis and cell growth; inhibition can reduce tumor growth.
Inhibition studies revealed that the compound's structure allows it to bind effectively to these kinases, resulting in significant biological effects .
Study 1: Antitumor Efficacy
In a study conducted by Wei et al., the compound was tested against A549 lung cancer cells. The results showed an IC50 value of 26 µM, indicating moderate potency. The mechanism was primarily through apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays .
Study 2: Kinase Profiling
A comprehensive kinase profiling study demonstrated that the compound exhibited selective inhibition of CDK2 with an IC50 value of 0.39 µM. This selectivity suggests potential for targeted cancer therapies with reduced side effects compared to non-selective chemotherapeutics .
Scientific Research Applications
Cancer Treatment
Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibition of CDK2 has been highlighted as a promising strategy for cancer therapy due to its role in tumor cell proliferation. Compounds similar to 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide have demonstrated significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells .
Epidermal Growth Factor Receptor Inhibition
Recent studies indicate that pyrazolo[3,4-d]pyrimidine derivatives can serve as epidermal growth factor receptor (EGFR) inhibitors. The synthesized compounds exhibited potent anti-proliferative activities against cancer cells harboring mutant EGFRs. For instance, one derivative showed an IC50 value of 0.016 µM against wild-type EGFR and notable activity against the resistant T790M mutation . This suggests that 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide may also possess similar properties.
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their antimicrobial properties. Compounds within this class have shown efficacy against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves interference with bacterial DNA synthesis or protein function .
Case Studies
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group undergoes selective oxidation to sulfoxide or sulfone derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 6 hrs | Sulfoxide | 78% | |
| mCPBA | DCM, 0°C → rt, 12 hrs | Sulfone | 92% |
Key findings:
-
Sulfoxide formation occurs preferentially over sulfone with H₂O₂ due to steric hindrance from the pyrazolopyrimidine ring.
-
Meta-chloroperbenzoic acid (mCPBA) achieves complete oxidation to sulfone without side reactions .
Reduction Reactions
The acetamide carbonyl and pyrimidine ring show distinct reduction behaviors:
Table 1: Reduction pathways
| Reducing Agent | Target Site | Conditions | Product | Yield |
|---|---|---|---|---|
| LiAlH₄ | Acetamide C=O | THF, reflux, 4 hrs | Secondary amine | 65% |
| H₂/Pd-C | Pyrimidine C=N | EtOH, 50 psi, 12 hrs | Dihydropyrimidine | 83% |
Notable observations:
-
LiAlH₄ selectively reduces the acetamide group without affecting the pyrimidine ring.
-
Catalytic hydrogenation modifies the pyrazolopyrimidine system, enhancing water solubility .
Nucleophilic Substitution
The 3-chlorophenyl group participates in SNAr reactions:
Demonstrated substitutions:
| Nucleophile | Base | Solvent | Product | Yield |
|---|---|---|---|---|
| Morpholine | K₂CO₃ | DMF, 80°C | 3-morpholinophenyl analog | 71% |
| NaN₃ | - | DMSO, 120°C | 3-azidophenyl derivative | 89% |
Mechanistic insights:
Hydrolysis Reactions
The acetamide group undergoes pH-dependent hydrolysis:
Hydrolysis kinetics (0.1M buffer, 25°C):
| pH | Half-life (hrs) | Primary Product |
|---|---|---|
| 1 | 2.3 | Carboxylic acid |
| 7 | 720 | Stable |
| 13 | 0.8 | Carboxylate salt |
-
Acidic conditions accelerate hydrolysis 300× vs neutral pH.
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Alkaline hydrolysis produces stable carboxylate salts for salt formation .
Cyclization Reactions
Intramolecular interactions enable fused ring formation:
Notable cyclizations:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| PPA (polyphosphoric acid) | 140°C, 3 hrs | Thieno[2,3-b]pyridine | Kinase inhibition |
| CuI/L-proline | DMF, 80°C | Triazolopyrimidine | Anticancer leads |
Key outcomes:
-
PPA-mediated cyclization creates planar heterocycles with enhanced DNA intercalation .
-
Copper-catalyzed reactions generate triazole rings for targeted drug delivery systems .
Comparative Reactivity Analysis
Functional group reactivity ranking:
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Thioether sulfur (most reactive)
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Aryl chloride
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Acetamide carbonyl
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Pyrimidine C=N bonds
Solvent effects:
-
Polar aprotic solvents (DMF, DMSO) accelerate substitution reactions (rate increase 4-7× vs THF) .
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Protic solvents stabilize transition states in hydrolysis reactions.
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, enabling rational design of derivatives with tailored biological and physicochemical properties. Recent studies highlight its potential as a precursor for kinase inhibitors and PET tracers , with ongoing research exploring novel reaction pathways in flow chemistry systems.
Comparison with Similar Compounds
Structural Modifications and Functional Group Analysis
A comparative analysis of structural analogs highlights key differences in substituents and their biochemical implications:
Key Observations :
- The thioether linkage in the target compound may enhance metabolic stability compared to esters or amines in other analogs .
- The 2,4-dimethoxyphenyl group likely improves solubility relative to halogenated or chromenone-based substituents .
Physical and Pharmacological Properties
Melting points (MP) and biological activities vary with substituents:
Key Trends :
- Halogenated aryl groups (e.g., 3-chlorophenyl, 3-fluorophenyl) correlate with higher melting points and stability .
Q & A
Q. Key Reaction Conditions from Analogous Syntheses
What analytical techniques are critical for confirming structural integrity and purity?
Basic Research Question
Structural validation requires a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons in 3-chlorophenyl at δ 7.4–7.6 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ for C₂₁H₁₈ClN₅O₃S: 480.08) .
- HPLC : Purity assessment (>95% by reverse-phase C18 column, UV detection at 254 nm) .
How can researchers optimize reaction intermediates to improve synthetic yields?
Advanced Research Question
Low yields in multi-step syntheses (e.g., 2–5% in ) often arise from unstable intermediates. Strategies include:
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent degradation.
- Solvent screening : Replace high-boiling solvents (e.g., DMF) with acetone or THF to facilitate purification .
- Catalytic optimization : Employ Pd-catalyzed cross-coupling for aryl-aryl bond formation (e.g., Suzuki-Miyaura for chlorophenyl coupling) .
How does the substitution pattern on the aryl rings influence biological activity?
Advanced Research Question
Structure-activity relationship (SAR) studies for analogous compounds () suggest:
- 3-Chlorophenyl : Enhances target binding via hydrophobic interactions.
- 2,4-Dimethoxyphenyl : Improves solubility and modulates electron density for π-π stacking.
- Thioacetamide linker : Critical for hinge-region binding in kinase targets.
Q. SAR Design Recommendations
| Substituent | Role | Example Modifications |
|---|---|---|
| 3-Chlorophenyl | Hydrophobic anchor | Replace with 4-fluorophenyl to assess steric effects |
| Methoxy groups | Solubility/electronics | Vary positions (e.g., 3,4-dimethoxy vs. 2,5-dimethoxy) |
What strategies resolve discrepancies between in vitro activity and computational predictions?
Advanced Research Question
Contradictions may arise from compound aggregation, impurity interference, or assay conditions. Solutions include:
- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) alongside enzymatic assays.
- Purity re-evaluation : Use LC-MS to detect trace impurities (e.g., dechlorinated byproducts) .
- Solubility adjustments : Incorporate co-solvents (e.g., DMSO ≤0.1%) to prevent false negatives .
What in silico tools are recommended for predicting metabolic stability of this compound?
Advanced Research Question
Use a tiered computational approach:
CYP450 metabolism : SwissADME or ADMET Predictor to identify labile sites (e.g., methoxy demethylation hotspots) .
Phase II metabolism : GLIDE docking into UDP-glucuronosyltransferase (UGT) binding pockets.
MD simulations : AMBER or GROMACS for stability of the thioacetamide linker in aqueous environments.
How can researchers validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
